molecular formula C18H17F2N3O3S B10915695 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915695
M. Wt: 393.4 g/mol
InChI Key: MANRACWQSOAPMB-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfones, under radical conditions . The reaction conditions typically include the use of visible light-induced radical processes, which provide mild and efficient access to the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of difluoromethyl, methoxyethyl, methoxyphenyl, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H17F2N3O3S

Molecular Weight

393.4 g/mol

IUPAC Name

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17F2N3O3S/c1-25-8-7-23-16-14(17(24)22-18(23)27)11(15(19)20)9-12(21-16)10-5-3-4-6-13(10)26-2/h3-6,9,15H,7-8H2,1-2H3,(H,22,24,27)

InChI Key

MANRACWQSOAPMB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S

Origin of Product

United States

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